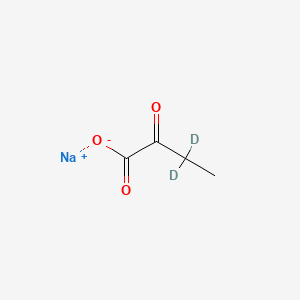

alpha-Ketobutyric Acid-d2 Sodium Salt

Descripción general

Descripción

Alpha-Ketobutyric Acid-d2 Sodium Salt is a deuterated form of alpha-ketobutyric acid, where two hydrogen atoms are replaced by deuterium. This compound is commonly used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a valuable tool for studying metabolic pathways and enzyme mechanisms due to its isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Alpha-Ketobutyric Acid-d2 Sodium Salt can be synthesized through the deuteration of alpha-ketobutyric acid. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source. The reaction is typically carried out under controlled conditions to ensure high isotopic purity.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often utilizing advanced techniques such as catalytic hydrogen-deuterium exchange. The final product is purified through crystallization or chromatography to achieve the desired isotopic purity and chemical purity.

Análisis De Reacciones Químicas

Types of Reactions

Alpha-Ketobutyric Acid-d2 Sodium Salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Metabolomics

Alpha-Ketobutyric Acid-d2 Sodium Salt is extensively used in metabolomics for quantifying metabolic pathways. Its deuterated nature allows for enhanced sensitivity and specificity in mass spectrometry (MS) analyses. In particular, it serves as a standard in the development of analytical methods for biomolecules.

Key Findings :

- It is utilized in the measurement of amino acids and their metabolites, aiding in the understanding of metabolic disorders and nutritional studies .

- The compound has been shown to facilitate the study of isoleucine metabolism, which is crucial for understanding protein synthesis and energy production .

NMR Spectroscopy

The compound is instrumental in nuclear magnetic resonance (NMR) spectroscopy, particularly for methyl-labeling applications. The incorporation of deuterium enhances the resolution of spectra and allows for more accurate structural elucidation of biomolecules.

Applications :

- Used as a labeling agent to trace metabolic pathways in living organisms, providing insights into cellular processes .

- Supports studies on protein dynamics and interactions by serving as a reference compound during NMR analysis .

Biochemical Research

In biochemical research, this compound plays a role in various experimental setups:

- Enzyme Kinetics : It is used to study enzyme activity related to amino acid metabolism, providing data on reaction rates and mechanisms.

- Cell Culture Studies : The compound can be added to culture media to investigate its effects on cell growth and differentiation.

Case Study 1: Metabolic Profiling in Disease Models

A study investigated the role of this compound in metabolic profiling within diabetic models. Researchers used the compound to trace metabolic fluxes associated with glucose metabolism, revealing altered pathways in insulin-resistant states. The findings highlighted potential therapeutic targets for managing diabetes .

Case Study 2: Protein Dynamics

In a study focused on protein dynamics, researchers employed this compound as a methyl-labeling agent in NMR experiments. This approach allowed them to observe conformational changes in proteins under different conditions, providing insights into their functional mechanisms .

Mecanismo De Acción

Alpha-Ketobutyric Acid-d2 Sodium Salt exerts its effects through its involvement in metabolic pathways. It is a precursor for the synthesis of isoleucine, an essential amino acid. The compound is transported into the mitochondrial matrix, where it undergoes a series of enzymatic reactions to form propionyl-CoA and subsequently succinyl-CoA. These intermediates play crucial roles in the citric acid cycle and energy production.

Comparación Con Compuestos Similares

Alpha-Ketobutyric Acid-d2 Sodium Salt can be compared with other similar compounds such as:

Alpha-Ketobutyric Acid: The non-deuterated form, which lacks the isotopic labeling.

Alpha-Ketobutyric Acid-13C4,3,3-d2 Sodium Salt:

Alpha-Ketobutyric Acid-4-13C,4,4-d2 Sodium Salt: Another isotopically labeled variant with different labeling positions, offering unique insights into metabolic processes.

This compound stands out due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies, allowing for precise tracking and analysis of metabolic pathways.

Actividad Biológica

α-Ketobutyric Acid-d2 Sodium Salt (also known as 2-Ketobutanoic acid sodium salt or α-Ketobutyrate sodium salt) is a short-chain keto acid with significant roles in biochemistry, particularly as a precursor for the synthesis of isoleucine. Its isotopically labeled forms, particularly the deuterated variant (d2), are utilized in various research applications, including nuclear magnetic resonance (NMR) spectroscopy and metabolic studies.

- Molecular Formula : C₄H₇NaO₃ (for the sodium salt)

- Molecular Weight : 127.08 g/mol

- CAS Number : 1189500-69-3 (labeled), 2013-26-5 (unlabeled)

- Purity : Typically ≥98%

- Storage Conditions : Store at -20°C, protected from light.

| Property | Value |

|---|---|

| Molecular Weight | 127.08 g/mol |

| Chemical Purity | ≥98% |

| Form | Neat |

| Applications | Biomolecular NMR, Metabolomics |

Metabolic Pathways

α-Ketobutyric acid plays a crucial role in amino acid metabolism. It is involved in the transamination reactions that lead to the synthesis of branched-chain amino acids (BCAAs), particularly isoleucine. This pathway is essential for protein synthesis and energy metabolism in various organisms.

Key Enzymatic Reactions

- Transamination : α-Ketobutyric acid can be converted to L-homoserine through transamination, catalyzed by specific aminotransferases.

- Decarboxylation : It may also undergo decarboxylation to yield butyric acid, which has implications in energy production and fatty acid metabolism.

Physiological Effects

Research indicates that α-ketobutyric acid has several physiological effects:

- Neuroprotective Properties : Studies suggest that keto acids can penetrate the blood-brain barrier and may have neuroprotective effects, potentially aiding in conditions like neurodegeneration.

- Metabolic Regulation : It influences metabolic pathways by acting as a signaling molecule that can regulate insulin sensitivity and glucose metabolism.

Case Studies and Research Findings

- Cocaine Addiction Study : A study evaluated the effects of α-ketobutyric acid on sulfur metabolism in rats during cocaine self-administration. The findings indicated altered levels of bound sulfane sulfur, suggesting a potential role in mitigating oxidative stress associated with substance abuse .

- Keto Acid Supplementation : In a controlled trial, supplementation with keto acids, including α-ketobutyric acid, improved metabolic health markers in subjects with insulin resistance. The study highlighted its role in enhancing glucose tolerance and reducing inflammation .

- Effects on Bacterial Growth : Research demonstrated that the presence of keto acids, including α-ketobutyric acid, significantly increased growth rates and yields of certain bacterial strains by enhancing their enzymatic activities .

Safety and Handling

While α-ketobutyric acid is generally regarded as safe for research purposes, it can cause skin and eye irritation upon contact. Proper laboratory safety protocols should be followed when handling this compound.

Propiedades

IUPAC Name |

sodium;3,3-dideuterio-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAMAHKUSIHRMR-IYPYQTRPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675984 | |

| Record name | Sodium 2-oxo(3,3-~2~H_2_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007476-82-5 | |

| Record name | Sodium 2-oxo(3,3-~2~H_2_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.